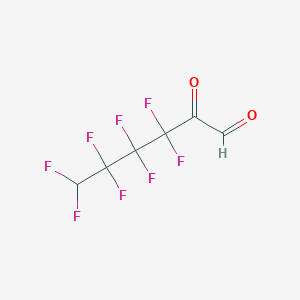
3,3,4,4,5,5,6,6-Octafluoro-2-oxohexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4,5,5,6,6-Octafluoro-2-oxohexanal is a highly fluorinated aldehyde with the molecular formula C6H2F8O. This compound is characterized by the presence of eight fluorine atoms, which significantly influence its chemical properties and reactivity. It is used in various scientific and industrial applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6-Octafluoro-2-oxohexanal typically involves the fluorination of hexanal derivatives. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and safe handling of fluorine gas. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,3,4,4,5,5,6,6-Octafluoro-2-oxohexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace fluorine atoms under appropriate conditions.
Major Products:
Oxidation: 3,3,4,4,5,5,6,6-Octafluoro-2-oxohexanoic acid.
Reduction: 3,3,4,4,5,5,6,6-Octafluoro-2-hydroxyhexanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,4,4,5,5,6,6-Octafluoro-2-oxohexanal has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6-Octafluoro-2-oxohexanal is primarily influenced by its highly electronegative fluorine atoms. These atoms can form strong interactions with various molecular targets, affecting the compound’s reactivity and binding affinity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function.
Comparison with Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
- [1,1’-Biphenyl]-4,4’-diamine, 2,2’,3,3’,5,5’,6,6’-octafluoro-
Comparison: 3,3,4,4,5,5,6,6-Octafluoro-2-oxohexanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to similar compounds with alcohol or amine groups. The presence of eight fluorine atoms also enhances its stability and resistance to degradation, making it valuable for specific applications where such properties are desired.
Properties
CAS No. |
116142-52-0 |
|---|---|
Molecular Formula |
C6H2F8O2 |
Molecular Weight |
258.07 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6-octafluoro-2-oxohexanal |
InChI |
InChI=1S/C6H2F8O2/c7-3(8)5(11,12)6(13,14)4(9,10)2(16)1-15/h1,3H |
InChI Key |
WGOXXXFOEXIYFQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















